N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide
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Overview
Description
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dimethyl and diphenyl substitutions, making it a subject of interest in organic chemistry and materials science.
Mechanism of Action
Target of Action
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is primarily used as a hole transport material or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices . Its semiconducting properties make it suitable for research and development studies in organic field-effect transistors (OFETs) and thin-film transistors (TFTs) .
Mode of Action
The compound N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide interacts with its targets, the OLED devices, by facilitating the transport of holes (positive charges) from the anode to the emissive layer in the device . This interaction results in an efficient charge balance within the device, leading to improved device performance.
Biochemical Pathways
The primary pathway affected by N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is the electronic pathway in OLED devices . By facilitating hole transport, it helps maintain charge balance in the emissive layer, which is crucial for the efficient conversion of electrical energy into light.
Pharmacokinetics
It enhances the efficiency of light emission by improving charge balance .
Result of Action
The molecular and cellular effects of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide’s action include improved charge balance in the emissive layer of OLED devices, leading to enhanced light emission efficiency .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide. For instance, high temperatures might affect the stability of the compound and hence the performance of the OLED device. Therefore, it is recommended to store the compound in a dry and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of biphenyl derivatives followed by the introduction of dimethyl and diphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Scientific Research Applications
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- N4,N4’-di(biphenyl-4-yl)-N4,N4’-di(naphthalen-1-yl)-[1,1’-biphenyl]-4,4’-diamine
- N4,N4’-di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
Uniqueness
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyl-4-[4-[methyl(phenyl)sulfamoyl]phenyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-27(23-9-5-3-6-10-23)33(29,30)25-17-13-21(14-18-25)22-15-19-26(20-16-22)34(31,32)28(2)24-11-7-4-8-12-24/h3-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZLAFFEDKVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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